molecular formula C24H28O3S B14425725 4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one CAS No. 81842-34-4

4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one

Cat. No.: B14425725
CAS No.: 81842-34-4
M. Wt: 396.5 g/mol
InChI Key: NAJSAJLIEHUZTC-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one is a complex organic compound that features a cyclohexene ring substituted with benzenesulfonyl and a 4-methylphenylpentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the benzenesulfonyl group: This step might involve sulfonylation using benzenesulfonyl chloride in the presence of a base.

    Attachment of the 4-methylphenylpentyl group: This could be done through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alkanes or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)butyl]cyclohex-2-en-1-one: Similar structure with a shorter alkyl chain.

    4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)hexyl]cyclohex-2-en-1-one: Similar structure with a longer alkyl chain.

    4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-ol: Similar structure with a hydroxyl group instead of a ketone.

Uniqueness

The uniqueness of 4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

81842-34-4

Molecular Formula

C24H28O3S

Molecular Weight

396.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one

InChI

InChI=1S/C24H28O3S/c1-19-10-12-21(13-11-19)20(2)7-6-16-24(17-14-22(25)15-18-24)28(26,27)23-8-4-3-5-9-23/h3-5,8-14,17,20H,6-7,15-16,18H2,1-2H3

InChI Key

NAJSAJLIEHUZTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)CCCC2(CCC(=O)C=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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